molecular formula C28H24N4O2 B3742028 N-[2-(4-methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide CAS No. 6177-10-2

N-[2-(4-methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide

Cat. No.: B3742028
CAS No.: 6177-10-2
M. Wt: 448.5 g/mol
InChI Key: ZULBAZPOFSSTNO-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide is a benzotriazole-derived compound featuring a diphenylacetamide moiety. Its structure comprises a benzotriazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 6, which contributes to its lipophilicity and potential for π-π stacking interactions with biological macromolecules . This compound is of significant interest in various scientific fields. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules and can act as a ligand in coordination chemistry . In biological and medicinal research, it has been investigated for its potential as an enzyme inhibitor and for interactions with specific molecular targets. The benzotriazole moiety can interact with metal ions to form stable complexes that inhibit enzymatic activity, while the methoxyphenyl and diphenyl groups can participate in hydrogen bonding and hydrophobic interactions . These properties have led to studies exploring its potential therapeutic properties, including anti-inflammatory and anticancer activities . The versatile biological behavior of the benzotriazole pharmacophore is well-documented, as it is often used as a bioisosteric replacement and is found in compounds with a wide range of biological activities, including antimicrobial, antiparasitic, and antitumor effects . Furthermore, the 2,2-diphenylacetamide structural motif is recognized in pharmaceutical research, appearing in novel drug design, such as in bitopic ligands targeting specific receptors . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2/c1-19-17-25-26(31-32(30-25)22-13-15-23(34-2)16-14-22)18-24(19)29-28(33)27(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-18,27H,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULBAZPOFSSTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362383
Record name N-[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6177-10-2
Record name N-[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide typically involves multiple steps, starting with the preparation of the benzotriazole coreThe final step involves the acylation of the benzotriazole derivative with diphenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Scientific Research Applications

N-[2-(4-methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, forming stable complexes that inhibit enzymatic activity. Additionally, the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions with biological targets, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Benzothiazole Derivatives

The European patent application (EP3 348 550A1) lists benzothiazole-based analogs, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide . Key differences include:

  • Core Structure : Benzothiazole vs. benzotriazole. Benzothiazole lacks the third nitrogen atom in the heterocyclic ring, altering electronic properties.
  • Substituents : The trifluoromethyl (CF₃) group at position 6 introduces strong electron-withdrawing effects compared to the methyl group in the target compound. The 4-chlorophenyl substituent on the acetamide increases hydrophobicity relative to the diphenyl group.

Benzimidazole Analogs

N-[2-(4-Methoxyphenyl)-3H-benzimidazol-5-yl]acetamidine () differs in:

  • Core Structure : Benzimidazole (two nitrogen atoms) vs. benzotriazole (three nitrogen atoms).
  • Functional Group : Acetamidine (a amidine group) vs. acetamide. The amidine group is basic and positively charged at physiological pH, influencing solubility and target interactions .

Functional Group Variations in Formoterol-Related Compounds

Formoterol-related impurities () such as Formoterol-related compound C (N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide) share the acetamide group but differ significantly:

  • Core Structure: A phenolic ring with amino ethanol substituents vs. benzotriazole.
  • Pharmacological Context : Formoterol is a β₂-adrenergic agonist, while the target compound’s application is unspecified. The 4-methoxyphenyl group in both compounds may contribute to metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Key Differences Reference
Target Compound Benzotriazole 2-(4-methoxyphenyl), 6-methyl Diphenylacetamide Reference compound
N-(6-CF₃-benzothiazole-2-yl)-2-(4-Cl-phenyl)acetamide Benzothiazole 6-CF₃, 2-(4-Cl-phenyl) Acetamide Electron-withdrawing CF₃, smaller substituent
Formoterol-related compound C Phenolic ring 4-methoxyphenylethylamino, hydroxy Acetamide, amino ethanol Different pharmacological context
N-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]acetamidine Benzimidazole 2-(4-methoxyphenyl) Acetamidine Charged amidine group, altered solubility

Research Findings and Implications

  • Structural Effects : The benzotriazole core in the target compound may offer superior thermal stability compared to benzothiazoles due to additional nitrogen atoms, as seen in crystallography studies using SHELX software .
  • In contrast, chloro or CF₃ substituents in analogs () increase electron-withdrawing effects, which could alter reactivity or binding kinetics.
  • Steric Considerations : The diphenylacetamide group in the target compound introduces significant steric bulk, likely reducing rotational freedom compared to simpler acetamides. This could influence interactions with hydrophobic binding pockets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[2-(4-methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide, and how are intermediates characterized?

  • Methodology : A multi-step synthesis is typical, starting with the formation of the benzotriazole core. For example:

Core synthesis : React 4-methoxyphenylhydrazine with a nitrosating agent to generate a benzotriazole intermediate (similar to methods in ).

Functionalization : Introduce the methyl group at position 6 via Friedel-Crafts alkylation or directed ortho-methylation.

Acetamide coupling : Use a Buchwald-Hartwig or Ullmann coupling to attach the 2,2-diphenyl-acetamide moiety.

  • Characterization : Confirm intermediates via NMR (¹H/¹³C), FT-IR (amide C=O stretch ~1650–1700 cm⁻¹), and LC-MS for mass verification (see for analogous protocols).

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD). Crystallize the compound via slow evaporation in a solvent like DCM/hexane.
  • Refinement : SHELXL ( ) is recommended for small-molecule refinement. Validate hydrogen bonding and π-π stacking interactions using Mercury or Olex2 visualization tools.

Q. What safety precautions are critical during handling and storage?

  • Handling : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation ( ).
  • Storage : Keep in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the acetamide group ().

Advanced Research Questions

Q. How can computational methods (DFT/MD) predict the reactivity and stability of this compound in biological systems?

  • Methodology :

  • DFT : Optimize the geometry using B3LYP/6-31G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces ( ).
  • MD Simulations : Run nanosecond-scale simulations in explicit solvent (e.g., water) to assess conformational stability and ligand-protein binding ( ).
    • Applications : Predict metabolic pathways (e.g., CYP450-mediated oxidation of the methoxyphenyl group) or aggregation tendencies in aqueous media.

Q. What analytical strategies resolve conflicting purity data between HPLC and NMR?

  • Case Study : If HPLC shows >98% purity but NMR reveals impurities:

HPLC-MS : Identify low-abundance impurities (e.g., hydrolyzed acetamide or demethylated byproducts) ().

2D NMR : Use HSQC or HMBC to detect non-protonated impurities (e.g., residual solvents or stereoisomers).

TGA-DSC : Rule out hydrate/solvate formation affecting purity ( ).

Q. How can impurity profiling be optimized for this compound using orthogonal separation techniques?

  • Methodology :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for polar impurities ().
  • GC-MS : Detect volatile byproducts (e.g., residual benzotriazole precursors).
  • Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed ().

Synthetic and Analytical Workflow Table

StepTechniqueKey ParametersPurposeReference
SynthesisUllmann CouplingCuI, 1,10-phenanthroline, 110°CAttach diphenyl-acetamide
PurificationFlash ChromatographySilica gel, ethyl acetate/hexane (3:7)Remove unreacted intermediates
CharacterizationSCXRDMo-Kα radiation, 100 KResolve crystal packing
Stability StudyAccelerated Degradation40°C/75% RH, 4 weeksAssess hydrolytic stability

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide

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